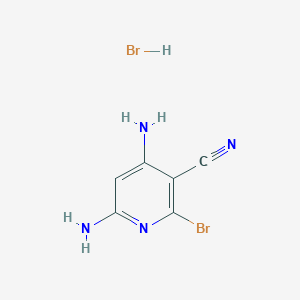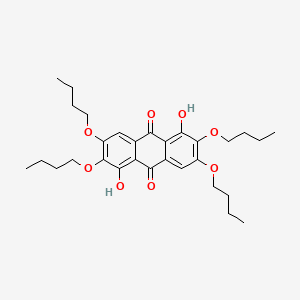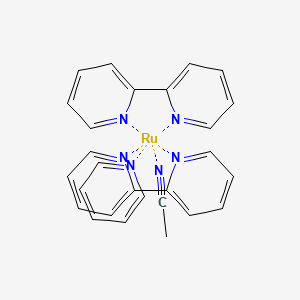
(Acetonitrile)bis(2,2'-bipyridine)(pyridine)ruthenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Acetonitrile)bis(2,2’-bipyridine)(pyridine)ruthenium is a coordination complex that features a central ruthenium ion coordinated to two 2,2’-bipyridine ligands, one pyridine ligand, and one acetonitrile ligand. This compound is part of a broader class of ruthenium polypyridyl complexes, which are known for their rich electrochemical and photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Acetonitrile)bis(2,2’-bipyridine)(pyridine)ruthenium typically involves the reaction of ruthenium trichloride with 2,2’-bipyridine and pyridine in the presence of acetonitrile. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale purification techniques such as column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(Acetonitrile)bis(2,2’-bipyridine)(pyridine)ruthenium undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Cerium(IV) ammonium nitrate in acetonitrile.
Reduction: Sodium borohydride in methanol.
Substitution: Various ligands in the presence of a base such as triethylamine
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ruthenium(III) complexes, while reduction can yield ruthenium(I) complexes .
Scientific Research Applications
(Acetonitrile)bis(2,2’-bipyridine)(pyridine)ruthenium has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which (Acetonitrile)bis(2,2’-bipyridine)(pyridine)ruthenium exerts its effects involves metal-to-ligand charge transfer (MLCT) transitions. Upon excitation, an electron is transferred from the ruthenium center to the ligands, creating an excited state that can participate in various chemical reactions. This excited state is crucial for its applications in photocatalysis and photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
Tris(2,2’-bipyridine)ruthenium(II): This compound has three 2,2’-bipyridine ligands and is known for its strong luminescence and electrochemical properties
Ruthenium(II)-2,2’-bipyridine/1,10-phenanthroline complexes: These complexes incorporate different polypyridyl ligands and exhibit varied photophysical and electrochemical behaviors.
Uniqueness
(Acetonitrile)bis(2,2’-bipyridine)(pyridine)ruthenium is unique due to its specific ligand arrangement, which imparts distinct photophysical properties and reactivity. The presence of acetonitrile and pyridine ligands allows for unique substitution reactions and enhances its versatility in catalysis and other applications .
Properties
Molecular Formula |
C27H24N6Ru |
|---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
acetonitrile;pyridine;2-pyridin-2-ylpyridine;ruthenium |
InChI |
InChI=1S/2C10H8N2.C5H5N.C2H3N.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-2-4-6-5-3-1;1-2-3;/h2*1-8H;1-5H;1H3; |
InChI Key |
YTVZBQKNAJEHQV-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.C1=CC=NC=C1.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde](/img/structure/B13133458.png)

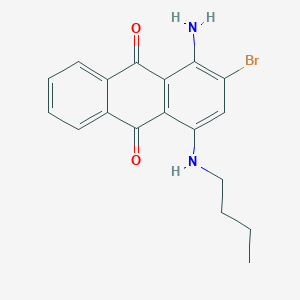
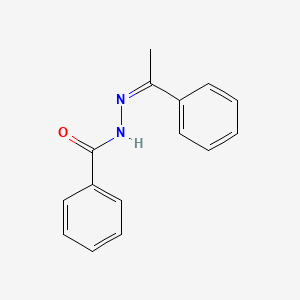
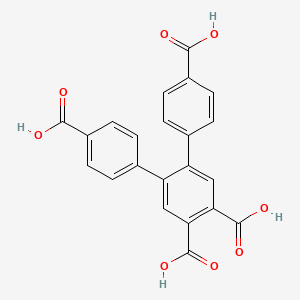
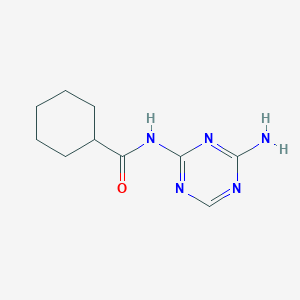
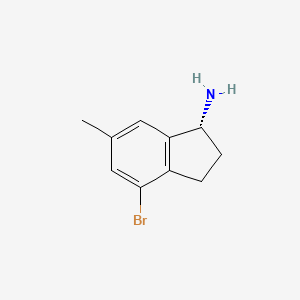
![2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid](/img/structure/B13133504.png)
